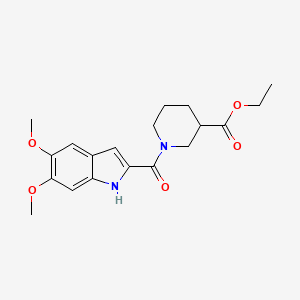
ethyl 1-(5,6-dimethoxy-1H-indole-2-carbonyl)piperidine-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 1-(5,6-dimethoxy-1H-indole-2-carbonyl)piperidine-3-carboxylate is a complex organic compound that belongs to the class of indole derivatives Indole derivatives are known for their significant biological activities and are widely used in medicinal chemistry This compound features an indole core, which is a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 1-(5,6-dimethoxy-1H-indole-2-carbonyl)piperidine-3-carboxylate typically involves multiple steps, starting from readily available starting materials. One common method involves the Fischer indole synthesis, where a phenylhydrazine derivative reacts with a carbonyl compound under acidic conditions to form the indole core .
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to increase yield and reduce costs. This can include the use of catalysts, improved reaction conditions, and purification techniques such as column chromatography .
化学反応の分析
Types of Reactions
Ethyl 1-(5,6-dimethoxy-1H-indole-2-carbonyl)piperidine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The carbonyl group can be reduced to an alcohol.
Substitution: The indole ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like halogens (chlorine, bromine) or nitrating agents (nitric acid).
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated or nitrated indole derivatives.
科学的研究の応用
Ethyl 1-(5,6-dimethoxy-1H-indole-2-carbonyl)piperidine-3-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
作用機序
The mechanism of action of ethyl 1-(5,6-dimethoxy-1H-indole-2-carbonyl)piperidine-3-carboxylate involves its interaction with specific molecular targets and pathways. The indole core can bind to various receptors and enzymes, modulating their activity. For example, it may inhibit certain enzymes involved in cancer cell proliferation or microbial growth .
類似化合物との比較
Similar Compounds
Ethyl indole-2-carboxylate: Similar indole core but lacks the piperidine ring and methoxy groups.
5,6-Dimethoxyindole: Similar methoxy-substituted indole core but lacks the piperidine ring and ester group.
Uniqueness
Ethyl 1-(5,6-dimethoxy-1H-indole-2-carbonyl)piperidine-3-carboxylate is unique due to its combination of an indole core, methoxy groups, and a piperidine ring.
特性
CAS番号 |
900282-52-2 |
|---|---|
分子式 |
C19H24N2O5 |
分子量 |
360.4 g/mol |
IUPAC名 |
ethyl 1-(5,6-dimethoxy-1H-indole-2-carbonyl)piperidine-3-carboxylate |
InChI |
InChI=1S/C19H24N2O5/c1-4-26-19(23)12-6-5-7-21(11-12)18(22)15-8-13-9-16(24-2)17(25-3)10-14(13)20-15/h8-10,12,20H,4-7,11H2,1-3H3 |
InChIキー |
UONDEABHLDTSGG-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1CCCN(C1)C(=O)C2=CC3=CC(=C(C=C3N2)OC)OC |
溶解性 |
17.5 [ug/mL] (The mean of the results at pH 7.4) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


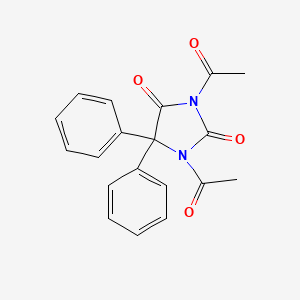

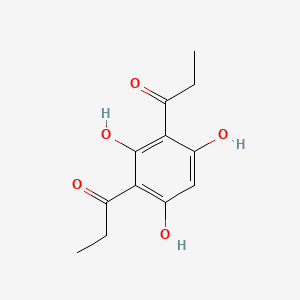

phosphane](/img/structure/B14173479.png)
![2-Amino-5-{[(1,3-thiazol-2-yl)amino]methyl}phenol](/img/structure/B14173483.png)
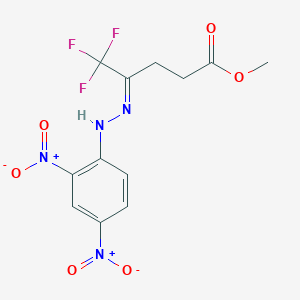
![Methyl (4R)-4-methyl-6-[(prop-2-en-1-yl)oxy]hex-2-enoate](/img/structure/B14173491.png)
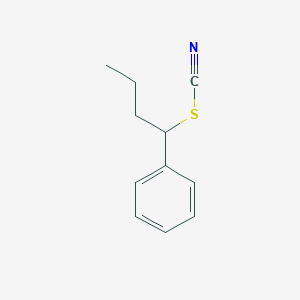

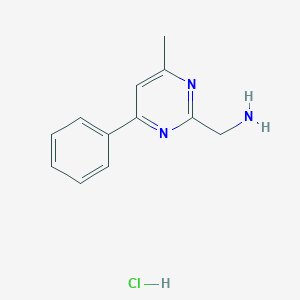
![2-chloro-4-methyl-N-{2-[4-(phenylcarbonyl)piperazin-1-yl]phenyl}benzamide](/img/structure/B14173535.png)
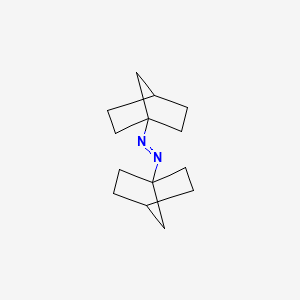
![[2-(3-fluoro-4-hydroxyphenyl)-2-hydroxyethyl]azanium;chloride](/img/structure/B14173547.png)
